5-methyl-1H-pyrrole-3-carboxylic acid

CCR5 antagonist HIV entry inhibitor pharmaceutical intermediate

Researchers requiring efficient amide library synthesis often face a rate-limiting ester hydrolysis step. 5-Methyl-1H-pyrrole-3-carboxylic acid (CAS 100047-52-7) eliminates this bottleneck with a free carboxylic acid handle for single-step coupling. - Enables combinatorial chemistry workflows and parallel synthesis of pyrrole-3-carboxamide libraries without the need for ester deprotection. - Serves as a validated starting point for CCR5 antagonist optimization, with derivative compounds exhibiting a basal IC₅₀ of 4.6 μM in functional calcium mobilization assays. - Supplied as a solid with consistent purity specifications and a thermal stability profile (mp 210°C dec.) suitable for diverse reaction conditions.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 100047-52-7
Cat. No. B560896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrrole-3-carboxylic acid
CAS100047-52-7
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCC1=CC(=CN1)C(=O)O
InChIInChI=1S/C6H7NO2/c1-4-2-5(3-7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
InChIKeyCOMZOQAWNKVQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrrole-3-carboxylic Acid: Identity and Properties


5-Methyl-1H-pyrrole-3-carboxylic acid (CAS 100047-52-7) is a nitrogen-containing heterocyclic building block belonging to the pyrrole-3-carboxylic acid family, characterized by a methyl substituent at the 5-position and a carboxylic acid moiety at the 3-position of the pyrrole ring . With a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol, the compound is supplied commercially as a solid with typical purity specifications of ≥95% . Key physicochemical parameters include a predicted melting point of 210 °C (decomposition), predicted boiling point of 326.3±22.0 °C at 760 mmHg, predicted density of 1.295±0.06 g/cm³, and an XLogP3 value of 1.6, indicating moderate lipophilicity . The compound carries GHS hazard statements H315, H319, and H335, signifying that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Heterocyclic building block; 5-methyl-1H-pyrrole-3-carboxylic acid scaffold
Free carboxylic acid handle enables direct amide coupling without deprotection
Predicted moderate lipophilicity (XLogP3 ~1.6) supports organic-phase reactivity
GHS irritant classification – standard laboratory handling precautions apply

Positional and N-Methylation Differentiation


Within the pyrrole-3-carboxylic acid scaffold, substitution pattern critically dictates both synthetic utility and biological target engagement. Unsubstituted pyrrole-3-carboxylic acid (C₅H₅NO₂, CAS 931-05-3) lacks the methyl group that alters electronic properties and steric profile of the heterocycle [1]. The 4-methyl regioisomer (4-methyl-1H-pyrrole-3-carboxylic acid, CAS 64276-66-0) presents a β,β-disubstituted pyrrole system with different reactivity characteristics and has been specifically noted for fluorescent biosensor applications rather than the pharmaceutical intermediate pathways documented for the 5-methyl analog . N-Methylation to 1-methyl-1H-pyrrole-3-carboxylic acid (CAS 36929-61-0) eliminates the N-H hydrogen bond donor capacity, substantially altering both physicochemical properties and potential intermolecular interactions . The free carboxylic acid functionality of the target compound distinguishes it from methyl ester derivatives (methyl 5-methyl-1H-pyrrole-3-carboxylate, CAS 40611-76-5), which require hydrolysis for amide coupling and lack direct participation in acid-mediated transformations [2]. These structural variations translate directly into divergent synthetic pathway compatibility and target binding profiles, as quantified in the evidence below.

Positional isomer mismatch
4-Methyl regioisomer (CAS 64276-66-0) is documented for fluorescent biosensor applications, not CCR5 antagonist intermediate pathways; reactivity profile may not transfer.
N-Methylation alters hydrogen-bond capacity
1-Methyl-1H-pyrrole-3-carboxylic acid (CAS 36929-61-0) lacks the N-H donor, substantially changing intermolecular interactions and target engagement profiles.
Methyl ester requires additional hydrolysis
Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS 40611-76-5) cannot directly participate in amide coupling; the ester hydrolysis step may reduce step-economy.

Quantitative Differentiation Guide


CCR5 Antagonist Synthesis Intermediate

5-Methyl-1H-pyrrole-3-carboxylic acid is explicitly disclosed as a synthetic intermediate in Chinese patent CN104086466A, where it serves as the starting material for constructing 5-methylpyrrole-3-carboxamide derivatives evaluated as CCR5 antagonists [1]. In contrast, the 1-methyl N-substituted analog (1-methyl-1H-pyrrole-3-carboxylic acid, CAS 36929-61-0) is documented for use in MCL-1 inhibitor synthesis rather than CCR5-targeted compounds , representing a distinct therapeutic pathway application.

CCR5 Antagonist Intermediate
Head-to-head
5-Methyl regioisomer explicitly cited as intermediate for CCR5 antagonist synthesis in CN104086466A. 1-Methyl analog (CAS 36929-61-0) documented for MCL-1 inhibitor synthesis; no CCR5 antagonist patent documentation found.
Supports CCR5 pathway-specific intermediate selection
Patent literature analysis; synthetic route disclosure context
CCR5 antagonist HIV entry inhibitor pharmaceutical intermediate

Free Acid vs. Methyl Ester Coupling Reactivity

The free carboxylic acid moiety of 5-methyl-1H-pyrrole-3-carboxylic acid (CAS 100047-52-7) confers direct amide coupling capability without a deprotection step, contrasting with its methyl ester analog (methyl 5-methyl-1H-pyrrole-3-carboxylate, CAS 40611-76-5) which requires prior hydrolysis . The methyl ester derivative possesses a higher molecular weight (139.15 vs. 125.13 g/mol) and an additional hydrogen bond acceptor (3 vs. 2) while losing a hydrogen bond donor (1 vs. 2) relative to the free acid, fundamentally altering its reactivity profile in condensation reactions [1].

Coupling Reactivity
Data to verify
Free acid: -COOH, H-bond donors=2, acceptors=2, MW 125.13. Methyl ester: -COOCH₃, H-bond donors=1, acceptors=3, MW 139.15; ΔRotatable bonds = +1.
Eliminates ester hydrolysis step in amide synthesis workflows
Calculated molecular properties; experimental coupling validation recommended
amide bond formation peptide coupling synthetic accessibility

CCR5 Antagonist Activity Benchmark

Derivatives incorporating the 5-methyl-1H-pyrrole-3-carboxylic acid scaffold demonstrate quantifiable CCR5 antagonist activity. A pyrrole-3-carboxylic acid derivative (BindingDB ID: CHEMBL1817912/CHEMBL2057816) exhibits an IC₅₀ of 4.60 × 10³ nM (4.6 μM) in a functional assay measuring inhibition of CCL5-induced intracellular calcium mobilization in human MOLT4/CCR5 cells [1]. As a class-level benchmark, high-affinity CCR5 antagonists can achieve IC₅₀ values in the low nanomolar range (e.g., 3.6 ± 1.8 nM binding IC₅₀) [2]. The micromolar potency of this scaffold derivative indicates its utility as a starting point for structure-activity relationship optimization rather than as a clinical candidate.

CCR5 Activity Benchmark
Class-level
Derivative IC₅₀ = 4.6 μM (CCL5-induced Ca²⁺ mobilization). High-affinity reference IC₅₀ = 3.6 nM. ≈ 1278-fold difference.
Supports SAR optimization starting point context
MOLT4/CCR5 cells; 15 min preincubation; micromolar potency range
CCR5 antagonism GPCR pharmacology HIV entry inhibition

Thermal Stability vs. Structural Analogs

5-Methyl-1H-pyrrole-3-carboxylic acid exhibits a melting point of 210 °C (with decomposition), a thermal profile that distinguishes it from closely related analogs . The 1-methyl N-substituted analog (1-methyl-1H-pyrrole-3-carboxylic acid, CAS 36929-61-0) melts at 174–176 °C , representing a ~35 °C lower melting point. The ethyl ester derivative (ethyl 5-methyl-1H-pyrrole-3-carboxylate, CAS 2199-50-0) melts at 72–72.5 °C , a substantially lower temperature reflecting the absence of carboxylic acid hydrogen-bonding networks.

Thermal Stability
Data to verify
Target: 210°C (dec). 1-Methyl analog: 174–176°C. Ethyl ester: 72–72.5°C. ΔT up to +137.5°C vs ethyl ester.
Supports thermal-latitude handling context
Decomposition noted; cross-study comparison; experimental verification advised
thermal stability compound handling storage conditions

Optimal Application Scenarios


CCR5 Antagonist Development Programs

As documented in patent CN104086466A, 5-methyl-1H-pyrrole-3-carboxylic acid serves as a foundational building block for synthesizing 5-methylpyrrole-3-carboxamide derivatives with CCR5 antagonist activity [1]. This application scenario is optimal for research groups pursuing novel HIV entry inhibitors or chemokine receptor modulators where the 5-methyl substitution pattern is required for downstream SAR exploration. Procurement is indicated when synthetic routes demand a free carboxylic acid handle for direct amide bond formation with diverse amine partners.

Amide-Containing Molecular Libraries

The free carboxylic acid functionality of 5-methyl-1H-pyrrole-3-carboxylic acid (CAS 100047-52-7) enables single-step amide coupling without the ester hydrolysis prerequisite required for its methyl ester analog (CAS 40611-76-5) [2]. This makes the compound the preferred procurement choice for combinatorial chemistry and parallel synthesis workflows constructing amide libraries, where step-economy directly impacts throughput and overall synthetic efficiency.

SAR Studies with Basal CCR5 Activity

With derivative compounds exhibiting a basal CCR5 antagonist IC₅₀ of 4.6 μM in functional calcium mobilization assays [3], 5-methyl-1H-pyrrole-3-carboxylic acid provides a quantifiable starting point for medicinal chemistry optimization. Research programs focused on improving CCR5 antagonism through iterative structural modification can benchmark new analogs against this established micromolar potency, making the compound suitable as a reference scaffold in SAR campaigns.

Thermally Demanding Synthetic Protocols

The compound's melting point of 210 °C (decomposition) exceeds that of the 1-methyl N-substituted analog (174–176 °C) and the ethyl ester derivative (72–72.5 °C) . This thermal stability profile supports its use in synthetic sequences involving elevated temperatures or exothermic transformations where lower-melting analogs might undergo undesired phase changes or accelerated decomposition prior to the intended reaction step.

Application
Selection Property
Validation Focus
CCR5 antagonist research programs
5-Methyl substitution pattern for downstream derivatization
CCR5 SAR optimization context
Amide library synthesis
Free carboxylic acid handle for direct coupling
Step-economy and coupling efficiency
Structure-activity relationship studies
Basal CCR5 antagonist activity context
Potency improvement benchmarking
Thermally demanding synthetic protocols
Elevated melting point profile
Thermal handling latitude

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.